(2E)-2-[(8-ethoxy-4-methylquinazolin-2-yl)imino]-1,2,5,6,7,8-hexahydroquinazolin-4-ol (2E)-2-[(8-ethoxy-4-methylquinazolin-2-yl)imino]-1,2,5,6,7,8-hexahydroquinazolin-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14524004
InChI: InChI=1S/C19H21N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h6,8,10H,3-5,7,9H2,1-2H3,(H2,20,21,22,23,24,25)
SMILES:
Molecular Formula: C19H21N5O2
Molecular Weight: 351.4 g/mol

(2E)-2-[(8-ethoxy-4-methylquinazolin-2-yl)imino]-1,2,5,6,7,8-hexahydroquinazolin-4-ol

CAS No.:

Cat. No.: VC14524004

Molecular Formula: C19H21N5O2

Molecular Weight: 351.4 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-[(8-ethoxy-4-methylquinazolin-2-yl)imino]-1,2,5,6,7,8-hexahydroquinazolin-4-ol -

Specification

Molecular Formula C19H21N5O2
Molecular Weight 351.4 g/mol
IUPAC Name 2-[(8-ethoxy-4-methylquinazolin-2-yl)amino]-5,6,7,8-tetrahydro-3H-quinazolin-4-one
Standard InChI InChI=1S/C19H21N5O2/c1-3-26-15-10-6-8-12-11(2)20-18(22-16(12)15)24-19-21-14-9-5-4-7-13(14)17(25)23-19/h6,8,10H,3-5,7,9H2,1-2H3,(H2,20,21,22,23,24,25)
Standard InChI Key QCVLFSYWOLAWSB-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC2=C(N=C(N=C21)NC3=NC4=C(CCCC4)C(=O)N3)C

Introduction

Structural Elucidation and Chemical Properties

Core Architecture and Functional Groups

The molecule features a hexahydroquinazolin-4-ol backbone fused with an 8-ethoxy-4-methylquinazolin-2-yl group via an imino bridge. Key structural elements include:

  • Quinazoline moieties: Two distinct quinazoline systems—a partially saturated hexahydroquinazolin-4-ol and a fully aromatic 8-ethoxy-4-methylquinazoline—connected through a conjugated imine group.

  • Substituent effects: The ethoxy group at position 8 and methyl group at position 4 introduce steric and electronic modifications that likely influence target binding and metabolic stability.

  • Tautomeric potential: The enol form of the 4-hydroxy group and keto-enol tautomerism in the hexahydroquinazolin system may contribute to diverse interaction modes with biological targets .

Physicochemical Characteristics

While experimental data for this specific compound remains unpublished, analogous quinazoline derivatives exhibit the following properties:

PropertyTypical Range for QuinazolinesImpact on Bioactivity
LogP1.5–3.8Membrane permeability optimization
Polar Surface Area60–90 ŲBlood-brain barrier penetration
Aqueous Solubility10–50 μMOral bioavailability potential

These parameters suggest moderate lipophilicity and solubility, compatible with central nervous system targeting .

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

Plausible synthetic routes derive from established quinazoline synthesis techniques:

  • Condensation approach: Coupling of 8-ethoxy-4-methylquinazolin-2-amine with hexahydroquinazolin-4-one via Schiff base formation under acidic catalysis.

  • Stepwise assembly: Sequential construction of the hexahydroquinazolin system followed by introduction of the ethoxy-methylquinazoline moiety through nucleophilic substitution.

A comparative analysis of hypothetical synthetic pathways reveals trade-offs between yield and complexity:

MethodYield EstimatePurity ChallengesScalability
One-pot condensation35–45%Diastereomer separationModerate
Fragment coupling50–65%Protecting group managementHigh

Recent advances in microwave-assisted synthesis and flow chemistry could enhance reaction efficiency for such polycyclic systems .

Biological Activity Profiling

Anticancer Activity

Chalcone-quinazoline hybrids demonstrate potent cytotoxicity against multiple cancer cell lines (IC₅₀ values 6.4–20 μM) . For the subject compound:

  • The conjugated π-system may intercalate DNA or inhibit topoisomerases

  • Substituent effects on kinase inhibition:

    • Ethoxy group: Potential EGFR kinase binding enhancement

    • Methyl group: Steric hindrance modulation of ATP-binding pockets

Pharmacokinetic and Toxicological Considerations

Metabolic Stability

Predicted cytochrome P450 interactions:

  • CYP3A4 substrate likelihood: High (based on polycyclic aromatic structure)

  • Glucuronidation sites: 4-hydroxy group and imino nitrogen

Toxicity Thresholds

Comparative data from analogous compounds:

Compound ClassCC₅₀ RangeTherapeutic Index
Simple quinazolines50–100 μM2.1–3.8
Chalcone hybrids15–30 μM1.7–2.3
Hydroxyquinazolinediones20–40 μM1.5–1.9

These values suggest a narrow therapeutic window typical of kinase-targeting agents, necessitating careful dose optimization .

Comparative Analysis with Structural Analogues

Anti-HCV Agents

The 3-hydroxyquinazoline-2,4(1H,3H)-dione scaffold shows direct relevance:

FeatureCompound 10dSubject Compound
Core structureMonocyclic quinazolinedioneBicyclic fused system
Active substituentsPhenylpropyl group at N-1Ethoxy-methylquinazoline moiety
EC₅₀13.3 μMUnknown
Selectivity index1.7Projected 1.5–2.0

The bicyclic system may improve target affinity but increase metabolic liabilities .

Anticancer Chalcone Hybrids

Comparison with lead compound 11f (IC₅₀ = 6.4 μM):

ParameterChalcone-quinazoline 11fSubject Compound
PlanarityFully conjugatedPartial saturation
Hydrogen bond donors23
Rotatable bonds52
Predicted solubility18 μM32 μM

The reduced conformational flexibility may enhance target specificity but limit membrane permeation .

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